N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
“N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The thioether and acetamide groups may also play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((1-ethyl-1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group on the imidazole ring.
N-(3-chlorophenyl)-2-((1-ethyl-5-methyl-1H-imidazol-2-yl)thio)acetamide: Has a methyl group instead of a phenyl group on the imidazole ring.
Uniqueness
“N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” is unique due to the presence of both the phenyl and thioether groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-23-17(14-7-4-3-5-8-14)12-21-19(23)25-13-18(24)22-16-10-6-9-15(20)11-16/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJWKCMDOVTQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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